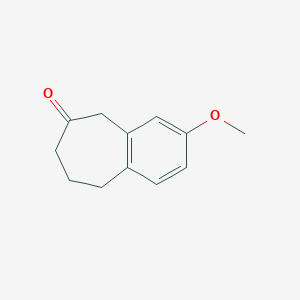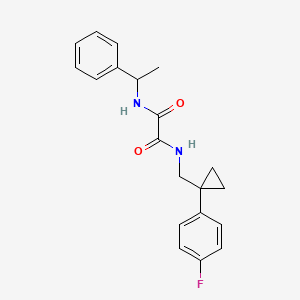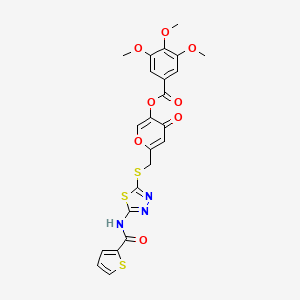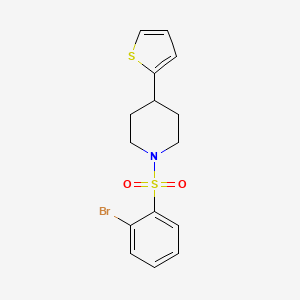
3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one
Vue d'ensemble
Description
“3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one” is a chemical compound with the CAS Number: 91495-63-5 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one .
Molecular Structure Analysis
The InChI code for “3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one” is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder . It has a melting point range of 52-55 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : A novel method for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, a structurally related compound, has been developed. This technique uses Wittig salt, yielding promising results in terms of yield and simplicity (L. Nagarapu & B. Srinivasulu, 2003).
Structural Analogues Synthesis : Research on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one demonstrates the versatility of this compound in generating a range of chemically interesting derivatives (P. Carpenter, V. Peesapati, & G. Proctor, 1979).
Metabolism by Bacteria : The metabolism of a related compound, 6,7-dihydro-5H-benzocycloheptene, by Pseudomonas putida, leads to the formation of optically pure benzylic monohydroxylation and dihydroxylation products. This indicates potential biological applications in microbial synthesis and transformation (D. Boyd et al., 1990).
Chemical Modification : Research into the chemistry of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one has led to the development of various derivatives, highlighting the compound's adaptability for chemical modifications (Johnathan A. McLean, V. Peesapati, & G. Proctor, 1979).
Crystal Structure Determination : Studies on the crystal structure of derivatives of 6,7-dihydro-2-methoxy-5H-benzocyclohepten highlight the compound's utility in structural chemistry and materials science (A. Moustafa & A. S. Girgis, 2007).
Heterocyclic System Synthesis : The synthesis of new heterocyclic systems from 3-methoxybenzocycloheptenone derivatives shows the potential of these compounds in developing biologically interesting polynuclear compounds (Vijayakumari & Shivaraj, 2006).
Conformational Studies : Conformational and dynamic properties of related compounds have been investigated using NMR methods, providing insights into the chemical behavior and potential applications of these molecules (R. St-Amour, M. T. P. Viet, & M. St-Jacques, 1984).
Thermal Rearrangement Studies : The thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate offers insights into molecular dynamics and reactions under heat, which is crucial for understanding the stability and reactivity of these compounds (Robert H. Bradbury, Thomas L. Gilchrist, & Charles W. Rees, 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The compound should be handled with appropriate safety measures.
Propriétés
IUPAC Name |
3-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQKDCWKNWSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)C2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2779863.png)



![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![(Z)-4-(tert-butyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779870.png)

![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)

![N~3~-(2,5-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2779875.png)